Esculentin Steroid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esculentin steroid is a naturally occurring steroid that is found in the skin secretions of the frog species, Rana esculenta. This steroid has gained significant attention in scientific research due to its potential therapeutic applications in various fields.

Scientific Research Applications

Bactericidal Activity

The N-terminal fragment of the frog skin peptide esculentin-1b [Esc(1-18)] demonstrates significant bactericidal effects. When used in combination with antimicrobial agents like amikacin or colistin, it exhibits a synergistic effect against Stenotrophomonas maltophilia. This combination is effective even in resistant strains of the bacteria and maintains its efficacy in the presence of human serum (Maisetta et al., 2009).

Plant Pathogen Resistance

Esculentin-1, present in the skin secretions of Rana esculenta, is effective against various microorganisms, including plant pathogens. When introduced into Nicotiana tabacum, a derivative of esculentin-1 showed enhanced resistance to bacterial or fungal phytopathogens and displayed insecticidal properties (Ponti et al., 2003).

Antimicrobial Properties

Research on esculentin-1, a potent antimicrobial peptide from Rana esculenta, includes the production of recombinant analogues that retain its biological activity. These analogues show efficacy against a variety of microorganisms, with gram-negative bacteria being more sensitive than gram-positive bacteria (Ponti et al., 1999).

Optimization of Antimicrobial Peptides

Efforts to optimize the antimicrobial features of esculentin-1a derivatives involve substitutions by non-coded amino acids and peptide conjugation to nanoparticles. These strategies aim to enhance the peptide's biostability and reduce cytotoxicity, potentially leading to the development of new antibiotic drugs (Casciaro et al., 2017).

Peptide's Role in Immune Regulation

Esculentin-2CHa, a derivative of the frog skin host-defense peptide, has shown antidiabetic actions, including the stimulation of insulin secretion and improvement of glucose tolerance in mice with diet-induced obesity and insulin resistance. This indicates potential therapeutic applications in managing type 2 diabetes (Ojo et al., 2015).

properties

CAS RN |

131889-89-9 |

|---|---|

Product Name |

Esculentin Steroid |

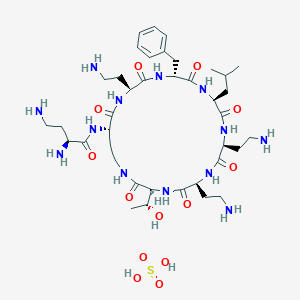

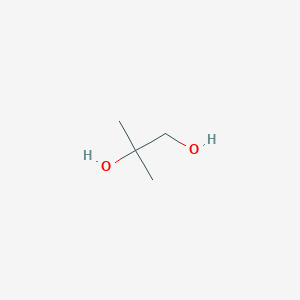

Molecular Formula |

C42H68O17 |

Molecular Weight |

845 g/mol |

IUPAC Name |

1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone |

InChI |

InChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3 |

InChI Key |

DPMVYTYRMGJDQQ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |

synonyms |

esculentin esculentin steroid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.